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Introduction

Recent advancements in three-dimensional (3D) cerebral organoid technology, derived from
human induced pluripotent stem cells (hiPSCs), have created unprecedented opportunities for
modeling human neurodevelopment and investigating the effects of pharmacological
compounds.[1][2][3] These organoids recapitulate key features of the developing human brain,
making them a valuable in vitro platform for neurotoxicity studies and drug screening.[1][2][3]
Tranylcypromine, a monoamine oxidase (MAO) inhibitor used for treating refractory
depression, has been studied using these models to understand its impact on neural
development.[1][4] Beyond its role as an MAOI, tranylcypromine is also known to inhibit
Lysine-specific demethylase 1 (LSD1/BHC110), an enzyme with close homology to MAO that
plays a crucial role in regulating gene expression through histone demethylation.[1][5][6]

These application notes provide a comprehensive overview of the use of tranylcypromine in
cerebral organoid models, detailing its effects on neurogenesis, cell viability, and the underlying
molecular mechanisms. Detailed protocols for organoid culture, drug treatment, and
subsequent analysis are provided to facilitate the replication and extension of these findings.

Key Findings Summary
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Studies utilizing human cerebral organoids have demonstrated that tranylcypromine exhibits
dose-dependent neurotoxicity.[1][7] At higher concentrations (1-10 uM), tranylcypromine
treatment leads to significant growth inhibition, blockage of neuroepithelium outgrowth, and
signs of apoptosis.[1] This is accompanied by a decrease in cell proliferation, as indicated by
reduced Ki-67 expression, and an increase in apoptosis, marked by elevated cleaved caspase-
3 expression.[1] Furthermore, high-dose tranylcypromine impairs the development of both
neurons and astrocytes, leading to reduced cell density and disorganized arrangement.[1][2]

Mechanistically, tranylcypromine's effects in this model are linked to its inhibition of the
histone demethylase LSD1.[1][2] This inhibition leads to a global increase in the di-methylation
of histone H3 at lysine 4 (H3K4me2), a mark associated with transcriptional activation.[2][3]
The subsequent suppression of LSD1-targeted genes is believed to underlie the observed
neurotoxic effects.[1][2][3]

Data Presentation
Table 1: Dose-Dependent Effects of Tranylcypromine on

~erebral C id Viabili

Tranylcypromine

] Observation Reference
Concentration (pM)

Normal organoid structure and
0 (Control) - [1]
growth.

No significant structural
0.01 [1]
damage compared to control.

Half-maximal inhibition
concentration (IC50); dose-

1.0 N [1]
dependent growth inhibition

observed.

Neuroepithelium outgrowth
blockage, thinner brightening

10.0 epithelium, signs of apoptosis, [1]
attenuated neuron growth, and

cellular disarrangement.
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Table 2: Cellular and Molecular Effects of

| : ~erebral C id

Effect of .
Marker | Pathway . Observation Reference
Tranylcypromine
) ) ) Dose-dependent Inhibited proliferation
Ki-67 (Proliferation) o [1]
decrease activity.
Cleaved Caspase-3 Dose-dependent )
) ) Induced apoptosis. [1]
(Apoptosis) increase
Decreased expression  Impaired astrocyte
GFAP (Astrocytes) ) [1]
at high doses development.
_ Impaired neuron
Decreased expression
TUJ1 (Neurons) ) development and [1]
at high doses
arrangement.
Suppression of the
LSD1 (BHC110) Global decrease o [1]
enzyme's activity.
) ) Indicative of LSD1
Histone H3K4 di- ) o
Global increase inhibition and altered [2][3]

methylation

transcriptional activity.

Experimental Protocols
Protocol 1: Generation and Culture of Human Cerebral

Organoids

This protocol is a synthesized method based on the study by Huang et al. and standard

organoid culture procedures.[1][8][9]

1. hiPSC Maintenance and Embryoid Body (EB) Formation (Day 0) a. Culture hiPSCs on
irradiated Mouse Embryonic Fibroblasts (MEFs) or other suitable feeder-free matrices. b. When
hiPSCs reach 80-90% confluency, dissociate them into single cells using a gentle cell

dissociation reagent. c. Resuspend cells in EB Formation Medium supplemented with 10 uM Y-
27632 ROCK inhibitor. d. Seed 9,000 cells per well into an ultra-low attachment 96-well plate.
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e. Centrifuge the plate to aggregate the cells at the bottom of the wells. f. Incubate at 37°C, 5%
CO:. EBs should form within 24-48 hours.

2. Neural Induction (Days 1-5) a. Carefully change the medium to Neural Induction Medium. b.
Continue incubation for 4-5 days, performing half-medium changes every other day.

3. Matrigel® Embedding and Expansion (Days 6-10) a. On day 6, transfer the EBs, which
should now show smooth, translucent edges indicative of neuroepithelium, to a droplet of
Matrigel® on a sterile, cold surface. b. Allow the Matrigel® to polymerize at 37°C for 20-30
minutes. c. Transfer the embedded organoids to a 6-well plate containing Expansion Medium.
d. Culture the organoids on an orbital shaker (60-80 rpm) to improve nutrient and oxygen
exchange.

4. Organoid Maturation (Day 11 onwards) a. After 4 days in Expansion Medium, switch to
Maturation Medium. b. Perform full medium changes every 3-4 days. c. Organoids will continue
to grow and develop complex structures over several weeks to months.

Protocol 2: Tranylcypromine Treatment of Cerebral
Organoids

1. Treatment Preparation a. Prepare a stock solution of tranylcypromine in a suitable solvent
(e.g., DMSO or sterile water). b. On the day of the experiment, dilute the stock solution in pre-
warmed Maturation Medium to the desired final concentrations (e.g., 0, 0.01, 1, and 10 pM).[1]

2. Dosing a. Select mature organoids of similar size and developmental stage for the
experiment. b. Transfer individual or small groups of organoids to the wells of a new ultra-low
attachment plate. c. Remove the old medium and add the fresh Maturation Medium containing
the respective tranylcypromine concentrations.

3. Incubation a. Incubate the organoids for the desired treatment duration (e.g., 24-48 hours).
[1] b. Maintain the culture on an orbital shaker in a 37°C, 5% CO:z incubator.

Protocol 3: Analysis of Tranylcypromine-Treated
Organoids
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1. Cell Viability (MTT Assay) a. After 48 hours of treatment, transfer individual organoids to a
96-well plate.[1] b. Add MTT solution (5 mg/ml) to each well and incubate for 3 hours at 37°C.
[1] c. Solubilize the Matrigel® with 2% SDS. d. Add DMSO to dissolve the formazan crystals.[1]
e. Measure the absorbance at 570 nm using a plate reader.[1] The half-maximal inhibition
concentration (IC50) can be calculated from a dose-response curve.[1]

2. Immunofluorescence Staining a. Fix organoids in 4% paraformaldehyde (PFA) for 1-2 hours
at 4°C. b. Wash with PBS and cryoprotect by incubating in 30% sucrose solution overnight. c.
Embed the organoids in Optimal Cutting Temperature (OCT) compound and freeze. d. Section
the frozen organoids using a cryostat (10-20 pum sections). e. Permeabilize sections with a
Triton X-100 based buffer. f. Block with a suitable blocking buffer (e.g., containing donkey
serum). g. Incubate with primary antibodies overnight at 4°C. Examples:

o Ki-67 (proliferation)

¢ Cleaved Caspase-3 (apoptosis)

e TUJ1 (neurons)

o GFAP (astrocytes)

e LSD1

e H3K4me2 h. Wash and incubate with corresponding fluorescently-labeled secondary
antibodies. i. Counterstain with a nuclear dye (e.g., DAPI). j. Mount the sections and
visualize using a confocal or fluorescence microscope.

Visualizations: Diagrams and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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